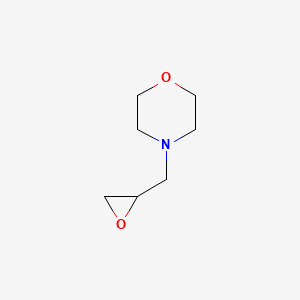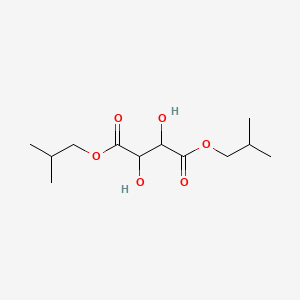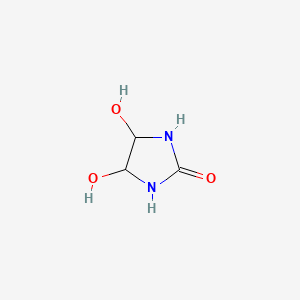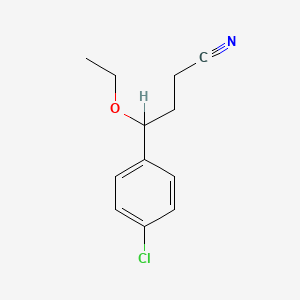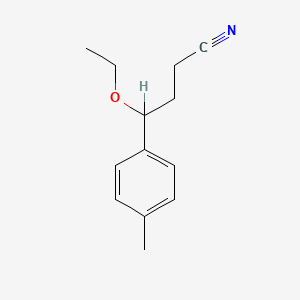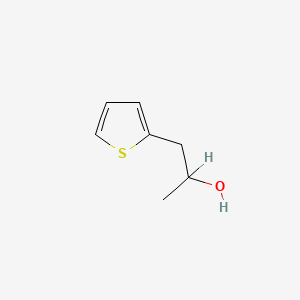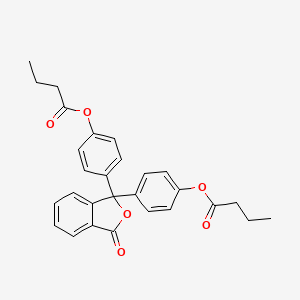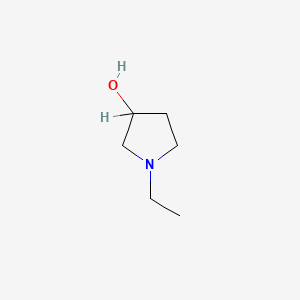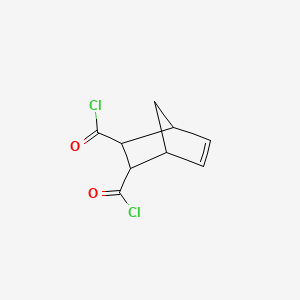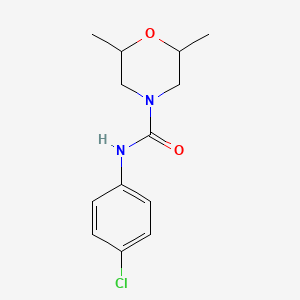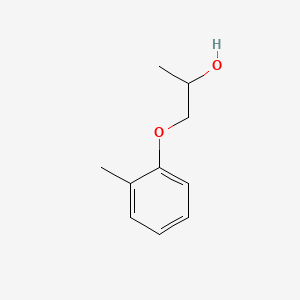
1-(2-Methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenoxy)-2-propanol, also known as 2-methoxypropanol, is a versatile compound used in a wide range of scientific and laboratory experiments. It is an important component of many organic synthesis processes, and is a key component in the production of various pharmaceuticals, fragrances, and other products. In addition to its synthesis applications, 2-methoxypropanol has been studied for its biochemical and physiological effects, as well as its potential applications in various laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
Phenol derivatives like “1-(2-Methylphenoxy)-2-propanol” have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Production of Conducting Polymers
These phenol derivatives are also used in the synthesis of conducting polymers . The unique properties of these polymers make them suitable for a variety of applications, including electronics and materials science .
Plastics, Adhesives, and Coatings Industry
“1-(2-Methylphenoxy)-2-propanol” and its derivatives are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
Antioxidants
These compounds have applications as antioxidants . They can prevent or slow down the oxidative degradation of materials, thereby extending their lifespan .
Ultraviolet Absorbers
“1-(2-Methylphenoxy)-2-propanol” and its derivatives can absorb ultraviolet light . This makes them useful in applications where protection from UV radiation is required .
Flame Retardants
These compounds are used as flame retardants . They can reduce the flammability of materials and slow down the spread of fire .
Potential Biological Activities
Research has shown that “1-(2-Methylphenoxy)-2-propanol” and its derivatives have potential biological activities . They have been found to have anti-tumor and anti-inflammatory effects .
α-Glucosidase Inhibitor
A derivative of “1-(2-Methylphenoxy)-2-propanol” has been synthesized and studied as a novel α-glucosidase inhibitor . This could have potential applications in the treatment of diabetes .
Mécanisme D'action
Target of Action
It is structurally similar to phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
When these compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Phenoxy herbicides, which share structural similarities with this compound, are known to affect the pathways related to the auxin growth hormone indoleacetic acid (iaa) .
Result of Action
Phenoxy herbicides, which share structural similarities with this compound, are known to induce rapid, uncontrolled growth in broad-leaf plants .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of similar compounds .
Propriétés
IUPAC Name |
1-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQEWJJVXFCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962944 |
Source


|
| Record name | 1-(2-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4317-61-7 |
Source


|
| Record name | 1-(2-Methylphenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-(o-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


